2-Amino-6-methylpyridine-3,5-dicarbonitrile

Description

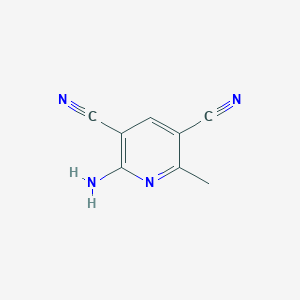

2-Amino-6-methylpyridine-3,5-dicarbonitrile is a heterocyclic compound featuring a pyridine core substituted with amino (-NH₂) and methyl (-CH₃) groups at positions 2 and 6, respectively, and two cyano (-CN) groups at positions 3 and 5. This scaffold is a versatile synthon in organic and medicinal chemistry due to its electron-deficient nature, enabling diverse reactivity.

Properties

IUPAC Name |

2-amino-6-methylpyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-5-6(3-9)2-7(4-10)8(11)12-5/h2H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPUOYPYEKYTMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1C#N)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78473-11-7 | |

| Record name | 78473-11-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Amino-6-methylpyridine-3,5-dicarbonitrile typically involves multi-component reactions. One common method is the pseudo-four-component reaction (pseudo-4CR), which involves the condensation of two molecules of malononitrile with aldehydes and thiols . Another approach is the three-component reaction (3CR), where malononitrile reacts with 2-arylidenemalononitrile and S-nucleophiles . These reactions are often catalyzed by bases such as triethylamine or Lewis acids, and can be enhanced by ultrasonic irradiation .

Chemical Reactions Analysis

Substitution Reactions

The nitrile and amino groups participate in nucleophilic substitution reactions. For example:

-

Thiol substitution : In multi-component reactions, the nitrile group can react with thiols under basic conditions. A Zn(II)/Cd(II) metal-organic framework (MOF)-catalyzed reaction with thiophenol derivatives forms 2-amino-6-(arylthio)pyridine-3,5-dicarbonitriles .

-

Amine substitution : The amino group can undergo alkylation or acylation. For instance, reactions with alkyl halides or acyl chlorides yield N-substituted derivatives.

Table 1: Catalytic conditions for substitution reactions

| Catalyst | Reaction Time | Yield (%) | Key Reagents | Source |

|---|---|---|---|---|

| Zn(II) MOF | 10 h | 85 | Thiophenol, K₂CO₃ | |

| Cd(II) MOF | 12 h | 78 | 4-Chlorothiophenol, Et₃N | |

| Guanidine carbonate | 10 min | 96 | Malononitrile, p-tolualdehyde |

Oxidation and Reduction

-

Oxidation : The amino group can be oxidized to nitro derivatives using agents like KMnO₄ or H₂O₂.

-

Reduction : Nitrile groups are reducible to amines via LiAlH₄ or catalytic hydrogenation. For example, reduction of 2-amino-6-methylpyridine-3,5-dicarbonitrile with LiAlH₄ yields 2-amino-6-methylpyridine-3,5-dicarboxamide.

Multi-Component Reactions (MCRs)

This scaffold participates in pseudo-four-component reactions (pseudo-4CR) with malononitrile, aldehydes, and thiols. A solvent-free, grinding-based method using K₂CO₃ achieves 81–92% yields .

Mechanism of Pseudo-4CR:

-

Knoevenagel adduct formation : Aldehyde and malononitrile condense to form 2-arylidenemalononitrile.

-

Thiol addition : Thiol attacks the nitrile group, followed by cyclization and aromatization .

Cyclocondensation Reactions

Reactions with 2-arylidenemalononitrile and S-nucleophiles (e.g., thiols) under basic conditions (Et₃N, piperidine) yield fused pyridine derivatives. For example, triethylamine-catalyzed cyclocondensation in ethanol produces substituted pyridines with 17–49% yields .

Table 2: Cyclocondensation optimization

| Base Catalyst | Solvent | Temperature | Time (min) | Yield (%) |

|---|---|---|---|---|

| Triethylamine | Ethanol | Reflux | 180 | 49 |

| Piperidine | CH₃CN | Reflux | 1440 | 86 |

Byproduct Formation in Substitution

In reactions involving amino guanidine, the methyl derivative can form as a byproduct. For instance, refluxing 2-amino-6-chloropyridine-3,5-dicarbonitrile with amino guanidine in DMF yields this compound (45% yield) .

Environmental and Catalytic Considerations

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of 2-amino-6-methylpyridine-3,5-dicarbonitrile. For instance, a derivative synthesized using natural product catalysts demonstrated significant anti-cancer activity against various cancer cell lines, including glioblastoma and breast cancer cells. The compound exhibited enhanced cytotoxicity when used in combination with small molecule inhibitors targeting specific cancer pathways .

Adenosine Receptor Modulation

Compounds within this class have been identified as ligands for adenosine receptors, which play a crucial role in various physiological processes. Some derivatives have shown promising activity as partial agonists at the A2B adenosine receptor, indicating potential applications in treating conditions related to the central nervous system and cardiovascular diseases .

Multicomponent Reactions

The synthesis of this compound can be achieved through various multicomponent reactions (MCRs). These methods often involve the condensation of malononitrile with different aldehydes and amines under mild conditions, yielding high product diversity and efficiency. A notable approach utilizes a one-pot synthesis that minimizes reaction steps and solvent use, enhancing sustainability .

Catalytic Approaches

Catalytic methods have been developed to improve the yield and selectivity of the synthesis of this compound. For example, recent advancements in catalytic synthesis have focused on using natural catalysts such as betaine and guanidine to facilitate the formation of biologically active derivatives . These methods not only streamline the synthesis process but also contribute to greener chemistry practices.

Synthesis and Biological Evaluation

A comprehensive study involved synthesizing a library of 16 derivatives of this compound, with specific focus on their anticancer activities. Among these, one derivative was particularly effective against glioblastoma cells, demonstrating a promising lead for further medicinal chemistry development .

Enzyme Inhibition Studies

Research has shown that certain metal complexes derived from this compound exhibit significant enzyme inhibition activity. These complexes were tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing comparable potency to standard inhibitors like galantamine . Such findings suggest potential applications in treating neurodegenerative diseases.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Derivatives show cytotoxic effects against various cancer cell lines | Effective against glioblastoma and breast cancer |

| Adenosine Receptor Modulation | Compounds act as partial agonists at adenosine receptors | Potential for CNS and cardiovascular treatments |

| Synthesis Techniques | Multicomponent reactions and catalytic methods enhance yield and sustainability | One-pot reactions reduce steps and solvents |

| Enzyme Inhibition | Metal complexes derived from the compound inhibit key enzymes | Comparable potency to established inhibitors |

Mechanism of Action

The mechanism of action of 2-Amino-6-methylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Key Trends :

- Position 6: Methyl groups (small, nonpolar) contrast with bulkier substituents like sulfanyl or dimethylamino, which enhance solubility or bioactivity .

- Position 4: Electron-withdrawing groups (e.g., -CF₃) improve receptor binding in adenosine ligands, while aryl groups (e.g., phenyl) contribute to π-π stacking in materials science .

Physical and Chemical Properties

Substituents significantly influence melting points, solubility, and stability:

Key Trends :

- Bulky substituents (e.g., phenylamino) increase melting points due to enhanced intermolecular interactions .

- Polar groups (e.g., dimethylamino) improve solubility in aprotic solvents .

Key Trends :

Biological Activity

2-Amino-6-methylpyridine-3,5-dicarbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C8H6N4, and it features amino and methyl groups at positions 2 and 6, respectively, along with nitrile groups at positions 3 and 5. This unique structure allows for various biological activities and applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino and nitrile groups can form hydrogen bonds and engage in other interactions with proteins and nucleic acids, influencing their functions. This compound has been studied for its potential to target pathways involved in various diseases, including cancer and infectious diseases .

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

- Antimicrobial Activity : Compounds derived from this scaffold have shown efficacy against several bacterial strains. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) against Escherichia coli, Bacillus subtilis, and Salmonella typhi that were comparable to traditional antibiotics like ampicillin .

- Antiviral Activity : Some studies have highlighted the potential of these compounds as inhibitors of viral enzymes, such as HIV-1 integrase, showcasing IC50 values that indicate promising antiviral properties .

- Anticancer Properties : The ability of these compounds to intercalate with DNA suggests they may disrupt cancer cell proliferation. Specific derivatives have been identified as having cytotoxic effects on cancer cell lines, making them candidates for further investigation in oncology .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of pyridine derivatives based on the 2-amino-6-methylpyridine scaffold. The most potent compound exhibited an MIC of 62.5 μg/mL against E. coli, indicating significant antimicrobial potential compared to standard treatments .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain derivatives led to reduced viability in neuroblastoma cells, with IC50 values indicating effective concentrations for inducing cytotoxicity. These findings support the exploration of this compound in developing anticancer therapies .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-component reactions such as the pseudo-four-component reaction (pseudo-4CR) involving malononitrile and various aldehydes or thiols. This method allows for the efficient production of diverse derivatives that can be screened for biological activity .

| Derivative | Biological Activity | IC50/MIC Values |

|---|---|---|

| Compound A | Antimicrobial | MIC = 62.5 μg/mL |

| Compound B | Antiviral | IC50 = 4 μM |

| Compound C | Anticancer | IC50 = 18 mM |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-6-methylpyridine-3,5-dicarbonitrile, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via multi-component reactions (MCRs). A one-pot two-step catalytic approach using natural product catalysts has been reported for analogous pyridone-dicarbonitrile derivatives, achieving yields up to 75% under mild conditions . Scandium triflate (Sc(OTf)₃) catalyzed methods are effective for similar thiopyridine-dicarbonitriles, with reaction times as short as 1.8–2 hours and yields of 67–75% . Optimization involves adjusting solvent systems (e.g., DMF or acetic anhydride), temperature (80–100°C), and stoichiometric ratios of aldehydes, malononitrile, and thiols .

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

- Methodology :

- NMR/IR : Proton (¹H) and carbon (¹³C) NMR confirm substituent positions and hydrogen bonding. For example, NH₂ groups resonate at δ 7.74 ppm in DMSO-d₆, while CN stretches appear at ~2200 cm⁻¹ in IR .

- X-ray crystallography : Crystal structures reveal planarity of the pyridine ring and substituent effects on bond angles. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Q. How can initial biological activity screening be designed for this compound?

- Methodology :

- In vitro assays : Test cytotoxicity across cancer cell lines (e.g., patient-derived cells) using MTT assays. IC₅₀ values are compared to reference drugs .

- Receptor binding : Radioligand displacement assays (e.g., for A2B adenosine receptors) measure affinity (Ki) using HEK-293 cells transfected with human receptors .

Advanced Research Questions

Q. How do substituent modifications influence structure-activity relationships (SAR) in receptor targeting?

- Methodology :

- SAR studies : Replace the methyl group with halogens (Cl, Br), arylthio, or alkoxy groups. For example, 6-mercapto derivatives show enhanced A2B receptor affinity (Ki < 100 nM) due to sulfur’s electronegativity .

- Docking simulations : AutoDock or Glide software predicts binding modes. A2B receptor partial agonists like 2-[(1H-imidazol-2-yl)methylthio]-substituted derivatives align with key residues (e.g., His251, Leu85) via hydrogen bonds and hydrophobic interactions .

Q. What computational approaches predict reactivity and stability of derivatives?

- Methodology :

- DFT calculations : B3LYP/6-31+G* models compute frontier molecular orbitals (FMOs), chemical hardness (η), and electrophilicity (ω). For example, lower energy gaps (ΔE = 4.5 eV) correlate with higher reactivity in thiopyridine derivatives .

- Molecular electrostatic potential (MEP) : Maps identify nucleophilic (CN groups) and electrophilic (NH₂) sites for regioselective modifications .

Q. How can contradictions in reaction yields or biological data be resolved?

- Methodology :

- Comparative analysis : Contrast catalytic vs. non-catalytic routes. Sc(OTf)₃ improves yields by 20–30% compared to sodium acetate-catalyzed reactions due to stronger Lewis acidity .

- Dose-response validation : Replicate cytotoxicity assays with standardized cell lines (e.g., MCF-7) to address variability in primary cell results .

Q. What strategies enhance selectivity for adenosine receptor subtypes?

- Methodology :

- Substituent tuning : Bulkier groups (e.g., cyclopropylmethoxy) reduce A1/A3 off-target binding. A2B selectivity increases 10-fold with 4-isobutoxyphenyl vs. phenyl .

- Binding kinetics : Surface plasmon resonance (SPR) measures association/dissociation rates. Slower off-rates (koff < 0.01 s⁻¹) correlate with prolonged receptor activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.